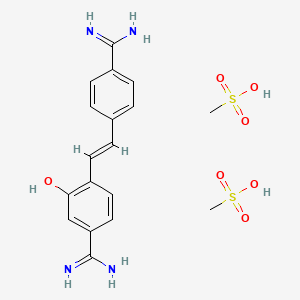

Hydroxystilbamidine bis(methanesulfonate)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

羟基苯乙胺嘧啶 (甲磺酸盐) 的作用机制涉及其与细胞外 DNA 和溶酶体的结合能力。 在锥虫中,它选择性地与动力体 DNA 结合,抑制细胞分裂和繁殖 . 在酵母中,它与胞质外 DNA 结合,导致突变 . 该化合物的荧光特性使其能够标记神经元并研究其形态和连接性 .

与相似化合物的比较

羟基苯乙胺嘧啶 (甲磺酸盐) 属于芳香族二胺类化合物,包括:

- 五胺

- 丙胺

- 苯乙胺嘧啶

- 贝尼尔

与这些化合物相比,羟基苯乙胺嘧啶 (甲磺酸盐) 因其强烈的荧光和高抗褪色性而独树一帜 . 它在神经科学研究中特别有用,因为它能够标记神经元而不会从标记的细胞中扩散 .

生化分析

Biochemical Properties

Hydroxystilbamidine bis(methanesulfonate) has the ability to bind to both DNA and RNA, and it has been found to be a powerful inhibitor of cellular ribonucleases . It can cross cell membranes in its uncharged form . The compound exhibits intense fluorescence, extensive filling of dendrites, high resistance to fading, no uptake by undamaged fibers, and no diffusion from labelled cells .

Cellular Effects

Hydroxystilbamidine bis(methanesulfonate) is used to label neurons and investigate the early effects of hearing loss . It is used to study morphological features of extensive axonal projections within the Central Nervous System (CNS) by labelling the cells .

Molecular Mechanism

The molecular mechanism of Hydroxystilbamidine bis(methanesulfonate) involves its ability to bind to both DNA and RNA . This binding capability allows it to inhibit cellular ribonucleases .

Transport and Distribution

Hydroxystilbamidine bis(methanesulfonate) is a weak base and can cross cell membranes in its uncharged form

准备方法

羟基苯乙胺嘧啶 (甲磺酸盐) 通过一系列涉及 2-羟基苯乙烯和 4,4'-二羧酰胺的化学反应合成。 反应条件通常涉及使用甲磺酸作为试剂来形成甲磺酸盐 . 工业生产方法没有得到很好的记录,但该化合物以高纯度(≥96.0% HPLC)在市面上有售 .

化学反应分析

羟基苯乙胺嘧啶 (甲磺酸盐) 会经历各种化学反应,包括:

还原: 还原反应可以改变化合物中存在的官能团。

取代: 取代反应可能发生,特别是涉及甲磺酸盐基团。

这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 形成的主要产物取决于使用的具体反应条件和试剂 .

科学研究应用

羟基苯乙胺嘧啶 (甲磺酸盐) 具有广泛的科学研究应用:

神经科学: 用作神经元映射和研究轴突运输的荧光逆向示踪剂.

组织化学: 用作标记神经元和研究神经通路的组织化学染料.

分子生物学: 与 DNA 和 RNA 结合,使其可用于研究核酸相互作用.

医学研究: 研究听力损失和其他神经系统疾病的早期影响.

相似化合物的比较

Hydroxystilbamidine (methanesulfonate) is part of the aromatic diamidine series of compounds, which includes:

- Pentamidine

- Propamidine

- Stilbamidine

- Berenil

Compared to these compounds, Hydroxystilbamidine (methanesulfonate) is unique due to its intense fluorescence and high resistance to fading . It is particularly useful in neuroscience research for its ability to label neurons without diffusing from labeled cells .

生物活性

Hydroxystilbamidine bis(methanesulfonate) (CAS 223769-64-0), commonly referred to as Fluoro-Gold, is a fluorescent cationic dye widely utilized in neuroscience for retrograde neuronal tracing. This compound exhibits significant biological activity, particularly in its ability to label neurons and facilitate the study of neural pathways.

- Chemical Name : 4-[2-[4-(Aminoiminomethyl)phenyl]ethenyl]-3-hydroxybenzenecarboximidamide bis(methanesulfonate)

- Molecular Formula : C₁₆H₁₆N₄O·2CH₄O₃S

- Molecular Weight : 472.54 g/mol

- Purity : ≥95% (HPLC)

- Appearance : Yellow solid

- Solubility : Soluble in water and DMSO

Hydroxystilbamidine bis(methanesulfonate) functions primarily as a neuronal tracer due to its ability to bind to nucleic acids (DNA and RNA) without intercalating, allowing for the visualization of neuronal pathways. The compound emits different fluorescence wavelengths when bound to DNA versus RNA, which aids in distinguishing between various cellular components under ultraviolet excitation filters .

Applications in Research

- Neuronal Tracing :

- Fluorescence Microscopy :

- Neuroanatomical Studies :

Case Studies and Research Findings

Several studies have highlighted the utility of Hydroxystilbamidine bis(methanesulfonate) in various experimental settings:

-

Neuronal Pathway Mapping :

A study utilized this compound to investigate the synaptic organization in the rat hippocampus, demonstrating its effectiveness in labeling neurons projecting to specific brain regions . -

Behavioral Analysis :

In behavioral experiments involving olfactory stimuli, hydroxystilbamidine was injected into the nasal cavity of animals to trace neurons involved in chemosensory processing. The results indicated significant differences in exploration behavior between control and anosmic animals, illustrating its role in understanding sensory integration .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuronal Tracing | Retrograde axonal transport; visualizes neuronal pathways |

| Fluorescence Emission | Different wavelengths for DNA vs RNA binding; aids in cellular component distinction |

| Behavioral Studies | Assists in analyzing sensory processing and neuronal response behaviors |

| Antimicrobial Properties | Exhibits antibacterial and antifungal activities; binds to lysosomes |

属性

IUPAC Name |

4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNSQKCULHSJDC-HFPMQDOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223769-64-0 |

Source

|

| Record name | 223769-64-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。